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Compound of Interest

Compound Name: 5-Chloroisophthalaldehyde

CAS No.: 105511-08-8

Cat. No.: B017556 Get Quote

Application Note: Functionalization of 5-
Chloroisophthalaldehyde
Introduction & Chemical Profile[1][2][3][4][5][6]
5-Chloroisophthalaldehyde (CAS: 4606-07-9) is a bifunctional aromatic building block

characterized by two formyl groups at the 1,3-positions and a chloro substituent at the 5-

position. Its unique meta-substituted geometry and the presence of an orthogonal reactive

handle (aryl chloride) make it a critical precursor in the synthesis of Covalent Organic

Frameworks (COFs), pharmaceutical intermediates, and functionalized ligands for Metal-

Organic Frameworks (MOFs).

Chemical Reactivity Profile
The molecule possesses two distinct reactivity zones:

Electrophilic Formyl Groups (C-1, C-3): Highly reactive toward nucleophiles (amines, active

methylenes) for condensation reactions.

Aryl Chloride (C-5): Located meta to both electron-withdrawing formyl groups. While this

positioning renders the chloride less susceptible to classical SNAr (Nucleophilic Aromatic

Substitution), it remains an excellent candidate for transition-metal-catalyzed cross-coupling

(e.g., Suzuki-Miyaura), allowing for late-stage diversification of the core scaffold.
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Property Data

Formula C₈H₅ClO₂

Molecular Weight 168.58 g/mol

Appearance White to light yellow crystalline powder

Melting Point 100–104 °C

Solubility
Soluble in DCM, THF, DMF; sparingly soluble in

water

Strategic Reaction Pathways
The following diagram illustrates the divergent synthesis pathways available from the 5-
Chloroisophthalaldehyde core.
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Figure 1: Strategic functionalization map for 5-Chloroisophthalaldehyde, highlighting four

primary reaction vectors.[1]
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Protocol A: Imine-Linked Covalent Organic Framework
(COF) Synthesis
Application: Creation of porous 2D or 3D networks for gas storage or catalysis. Mechanism:

Reversible Schiff base condensation under solvothermal thermodynamic control.

Reagents:

Monomer A: 5-Chloroisophthalaldehyde (1.0 eq)

Monomer B: Aromatic diamine (e.g., Benzidine or TAPB) (1.0 eq amine functional group

ratio)

Solvent: Mesitylene/Dioxane (1:1 v/v)

Catalyst: 6M Aqueous Acetic Acid

Step-by-Step Methodology:

Charge: In a Pyrex tube (o.d. 10 mm), weigh 5-Chloroisophthalaldehyde (0.1 mmol) and

the corresponding diamine (stoichiometric equivalent).

Solvation: Add 1.0 mL of Mesitylene/Dioxane mixture. Sonicate for 10 minutes to ensure

homogeneity.

Catalysis: Add 0.1 mL of 6M aqueous acetic acid. The mixture may become turbid.

Degassing: Flash freeze the tube in liquid nitrogen, evacuate to an internal pressure of < 50

mTorr, and flame seal the tube.

Solvothermal Synthesis: Place the sealed tube in an oven at 120 °C for 72 hours. This slow

heating allows for error correction (reversibility) in bond formation, yielding high crystallinity.

Isolation: Cool to room temperature. Filter the resulting precipitate.

Purification: Wash extensively with THF and Acetone to remove unreacted monomers.

Soxhlet extraction with THF for 24 hours is recommended for high-purity applications.
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Activation: Dry under vacuum at 80 °C for 12 hours.

Expert Insight: The presence of the chlorine atom in the pore walls allows for post-synthetic

modification (PSM) of the COF after the framework is built, a significant advantage over non-

functionalized linkers [1].

Protocol B: Suzuki-Miyaura Cross-Coupling
Application: Synthesis of biaryl ligands where the aldehyde groups must remain intact.

Challenge: Preserving the aldehyde functionality while activating the aryl chloride.

Reagents:

Substrate: 5-Chloroisophthalaldehyde (1.0 mmol)

Coupling Partner: Arylboronic acid (1.2 mmol)

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

Base: K₃PO₄ (2.0 mmol)

Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

Setup: Charge a dried Schlenk flask with 5-Chloroisophthalaldehyde, arylboronic acid,

Pd(OAc)₂, SPhos, and K₃PO₄ under an Argon atmosphere.

Solvent Addition: Add degassed Toluene and Water. The biphasic system helps solubilize the

inorganic base while protecting the catalyst.

Reaction: Heat the mixture to 80 °C for 12–16 hours. Monitor by TLC (eluent:

Hexanes/EtOAc 4:1).
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Note: Aldehydes are generally stable under these mild basic conditions, but avoid strong

alkoxides (e.g., NaOtBu) which can cause Cannizzaro disproportionation.

Workup: Cool to RT, dilute with EtOAc, and wash with brine. Dry over Na₂SO₄ and

concentrate.

Purification: Flash column chromatography on silica gel.
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Figure 2: Optimized workflow for Suzuki coupling on the chlorinated position.

Protocol C: Pinnick Oxidation (Aldehyde to Carboxylic
Acid)
Application: Converting the dialdehyde to 5-chloroisophthalic acid (CAS 25026-31-7), a linker

for MOFs. Why Pinnick? Unlike KMnO₄, Pinnick oxidation (NaClO₂) is extremely mild and

avoids over-oxidation or chlorination side reactions.

Reagents:

5-Chloroisophthalaldehyde (1.0 mmol)
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Sodium Chlorite (NaClO₂) (3.0 mmol)

Sodium Dihydrogen Phosphate (NaH₂PO₄) (buffer)

2-Methyl-2-butene (scavenger)

Solvent: t-BuOH/Water (3:1)

Methodology:

Dissolve the aldehyde in t-BuOH/Water.

Add 2-methyl-2-butene (5.0 eq). This scavenges hypochlorite byproducts that could

otherwise chlorinate the aromatic ring.

Add NaH₂PO₄ followed by slow addition of NaClO₂ at 0 °C.

Warm to room temperature and stir for 4 hours.

Workup: Acidify to pH 2 with 1M HCl. The product, 5-chloroisophthalic acid, typically

precipitates out. Filter and wash with cold water.
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Issue Probable Cause Corrective Action

Low Crystallinity (COF)
Reaction too fast (kinetic

trapping).

Reduce temperature to 100 °C

or decrease catalyst (AcOH)

concentration to 3M.

Aldehyde Oxidation
Air exposure during Suzuki

coupling.

Ensure rigorous degassing

(freeze-pump-thaw x3) and

use Argon.

Dehalogenation
Pd-catalyzed reduction of Ar-

Cl.

Avoid using alcohol solvents

(e.g., EtOH) in cross-coupling;

stick to Toluene/Dioxane.

Incomplete Conversion Steric hindrance at C-5.

Switch ligand to XPhos or

RuPhos for sterically

demanding couplings [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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